molecular formula C11H14N2O3 B11940507 N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide

Cat. No.: B11940507
M. Wt: 222.24 g/mol
InChI Key: BPOJRIGQRSHNDE-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of acetanilide, where the acetanilide core is substituted with an ethyl group, a methyl group, and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide typically involves the acylation of 4-ethyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 4-ethyl-5-methyl-2-nitroaniline and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethyl-5-methyl-2-nitroaniline and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 4-ethyl-5-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-ethyl-5-methyl-2-nitroaniline and acetic acid.

Scientific Research Applications

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide can be compared with other similar compounds such as:

    N-(4-nitrophenyl)acetamide: Lacks the ethyl and methyl substituents, which may affect its biological activity and chemical reactivity.

    N-(4-methyl-2-nitrophenyl)acetamide: Lacks the ethyl substituent, which may influence its solubility and pharmacokinetic properties.

    N-(4-ethyl-2-nitrophenyl)acetamide: Lacks the methyl substituent, which may alter its interaction with molecular targets.

The presence of the ethyl and methyl groups in this compound makes it unique and may enhance its biological activity and chemical stability compared to its analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C11H14N2O3/c1-4-9-6-11(13(15)16)10(5-7(9)2)12-8(3)14/h5-6H,4H2,1-3H3,(H,12,14)

InChI Key

BPOJRIGQRSHNDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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